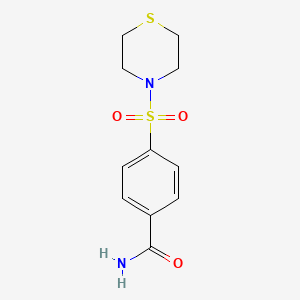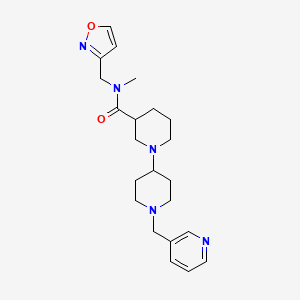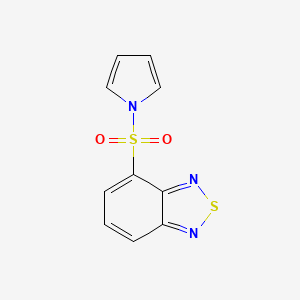
3-(5-bromo-2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as BMMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-(5-bromo-2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, this compound has been shown to exhibit anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use as a fluorescent probe for imaging applications in biological systems. In material science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties.
Mecanismo De Acción
The exact mechanism of action of 3-(5-bromo-2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to exert its anti-cancer activity through the inhibition of tubulin polymerization, which is essential for cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, more studies are needed to fully understand its pharmacokinetics and potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(5-bromo-2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is its high yield and purity in synthesis, which makes it a cost-effective and reliable tool for scientific research. However, its limited solubility in aqueous solutions can make it challenging to use in certain experiments.
Direcciones Futuras
There are many potential future directions for 3-(5-bromo-2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile research, including the development of more potent and selective anti-cancer agents based on its structure, the investigation of its potential as a fluorescent probe for imaging applications in biological systems, and the exploration of its potential use in material science for the synthesis of novel organic materials with unique properties.
In conclusion, this compound is a promising chemical compound that has garnered attention in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent and its other potential applications in science.
Métodos De Síntesis
3-(5-bromo-2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile can be synthesized through a multi-step process involving the reaction of 5-bromo-2-methoxyphenylboronic acid with 2,5-dimethyl-1H-benzimidazole-1-carbaldehyde, followed by a palladium-catalyzed coupling reaction with acrylonitrile. The resulting product is purified through column chromatography to obtain this compound in high yield and purity.
Propiedades
IUPAC Name |
(Z)-3-(5-bromo-2-methoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c1-11-3-5-15-16(7-11)22-18(21-15)13(10-20)8-12-9-14(19)4-6-17(12)23-2/h3-9H,1-2H3,(H,21,22)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHKGTBCFKHGLK-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=CC(=C3)Br)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(C=CC(=C3)Br)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5318242.png)
![6-chloro-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5318248.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpentanamide](/img/structure/B5318263.png)
![1-allyl-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B5318268.png)

![(3S*,4R*)-1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5318272.png)
![5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5318280.png)

![1-[2-methoxy-2-(2-thienyl)ethyl]-2-(5-methyl-2-thienyl)-1H-imidazole](/img/structure/B5318292.png)


![N-(3-acetylphenyl)-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5318304.png)
![7-(2-chloro-4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5318329.png)